
Bazedoxifene
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) that selectively affects the uterus, breast tissue, bone metabolism, and lipid metabolism . It acts as both an estrogen-receptor agonist and/or antagonist, depending on the cell and tissue type and target genes .
Mode of Action
This compound interacts with its primary target, the estrogen receptor, in a tissue-specific manner. It acts as an agonist or antagonist depending on the cell and tissue type and target genes . For instance, it has been shown to inhibit the phosphorylation of signal transducer and activator of transcription 3 (p-STAT3) and its nuclear translocation induced by IL-11 in colon cancer cells .
Biochemical Pathways
Current hypotheses suggest reductions in osteoclastogenesis through mitochondrial and ER-mediated mechanisms, coupled with underlying effects on regulating serum calcium levels . Additionally, this compound has been found to inhibit STAT3 and MAPK signaling pathways, effectively eliminating cancer cells .
Pharmacokinetics
In a study conducted on healthy Korean male volunteers, the peak concentrations (Cmax) of this compound were found to be 3.191 ± 1.080 and 3.231 ± 1.346 ng/mL for the reference drug and test drug, respectively. The areas under the plasma concentration-time curve from 0 to the last measurable concentration (AUClast) were 44.697 ± 21.168 ng∙h/mL and 45.902 ± 23.130 ng∙h/mL, respectively .
Result of Action
This compound decreases bone resorption and reduces biochemical markers of bone turnover to the premenopausal range . These effects on bone remodeling lead to an increase in bone mineral density (BMD), which in turn contributes to a reduction in the risk of fractures . In addition, it has been shown to have potent inhibitory activity against both susceptible and drug-resistant strains of Plasmodium falciparum .
Action Environment
The efficacy of this compound can be influenced by environmental factors. For instance, a study demonstrated that this compound decreased P. falciparum growth in erythrocytes of male and female origin, highlighting the importance of sex-specific host physiology in drug efficacy .
Biochemische Analyse
Biochemical Properties
Bazedoxifene acts as both an estrogen-receptor agonist and/or antagonist, depending upon the cell and tissue type and target genes . It interacts with estrogen receptors, modulating their activity in a context-dependent manner .
Cellular Effects
This compound has shown two main effects: neuroprotection by suppressing the inflammatory response and remyelination by enhancing oligodendrocyte precursor cell differentiation and oligodendrocyte proliferation . It inhibits phosphorylation of signal transducer and activator of transcription 3 (p-STAT3) and its nuclear translocation induced by IL-11 in colon cancer cells .
Molecular Mechanism
This compound functions as a pure estrogen receptor antagonist in cellular models of breast cancer . It inhibits the growth of both tamoxifen-sensitive and -resistant breast tumor xenografts . It also disrupts ESR1 helix 12 to overcome acquired hormone resistance in breast cancer cells .
Temporal Effects in Laboratory Settings
This compound has shown to improve renal function over time, possibly by increasing renal phosphate excretion, in postmenopausal osteoporotic women without severe renal insufficiency . It also reduces caspase-3 activity at 1 day post-injury and suppresses phosphorylation of MAPK (p38 and ERK) at 2 days post-injury .
Dosage Effects in Animal Models
This compound significantly reduced the size of endometriosis implants in animal models compared with the control group . It also effectively inhibited the growth of both tamoxifen-sensitive and -resistant breast tumor xenografts .
Metabolic Pathways
Glucuronidation is the major metabolic pathway for this compound . After oral administration, this compound is metabolized by UDP-glucuronosyltransferases (UGTs) to this compound-4’-glucuronide (M4) and this compound-5-glucuronide (M5) .
Transport and Distribution
Efflux and uptake transporters may play an important role in the disposition of this compound . The volume of distribution for this compound is 14.7 ± 3.9 L/kg .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Bazedoxifen umfasst mehrere Schritte. Ein Syntheseweg beinhaltet die Reaktion von 4-Hydroxybenzylalkohol mit Ethyl-2-bromacetat in Gegenwart von Kaliumcarbonat zur Bildung von Phenoxyacetat . Dieser Zwischenstoff wird dann mit Thionylchlorid in Tetrahydrofuran behandelt, um Benzylchlorid zu erhalten . Das Benzylchlorid wird mit einem Indol-Derivat unter Verwendung von Natriumhydrid in Dimethylformamid umgesetzt, um ein Addukt zu ergeben . Die Estergruppe dieses Addukts wird mit Lithiumaluminiumhydrid in Tetrahydrofuran reduziert, um eine 2-Hydroxyethoxyverbindung zu bilden . Diese Verbindung wird dann mit Tetrabrommethan und Triphenylphosphin in Tetrahydrofuran behandelt, um eine 2-Bromethoxyverbindung zu erzeugen . Schließlich wird die 2-Bromethoxyverbindung mit Hexamethylenimin in Tetrahydrofuran umgesetzt und durch Hydrierung mit Palladium auf Kohlenstoff in Ethanol/Tetrahydrofuran debenzyliert, um Bazedoxifen zu erhalten .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für Bazedoxifen beinhalten in der Regel eine großtechnische Synthese unter Verwendung der oben genannten Synthesewege. Der Prozess wird auf Ausbeute und Reinheit optimiert, um sicherzustellen, dass das Endprodukt pharmazeutische Standards erfüllt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Bazedoxifen unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Bazedoxifen kann Oxidationsreaktionen eingehen, insbesondere am Indol-Rest.
Substitution: Die Synthese beinhaltet nukleophile Substitutionsreaktionen, wie die Reaktion von Benzylchlorid mit einem Indol-Derivat.
Häufige Reagenzien und Bedingungen
Kaliumcarbonat: Wird bei der Bildung von Phenoxyacetat verwendet.
Thionylchlorid: Wird verwendet, um Phenoxyacetat in Benzylchlorid umzuwandeln.
Natriumhydrid: Wird bei der Reaktion mit dem Indol-Derivat verwendet.
Lithiumaluminiumhydrid: Wird für die Reduktion der Estergruppe verwendet.
Tetrabrommethan und Triphenylphosphin: Wird zur Bildung der 2-Bromethoxyverbindung verwendet.
Palladium auf Kohlenstoff: Wird für den Hydrierungsschritt verwendet.
Hauptprodukte
Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist Bazedoxifen, das nach dem letzten Hydrierungsschritt erhalten wird .
Wissenschaftliche Forschungsanwendungen
Treatment of Osteoporosis
Clinical Efficacy
Bazedoxifene has been extensively studied for its efficacy in treating postmenopausal osteoporosis. A pivotal study involving 6,847 postmenopausal women demonstrated that this compound significantly reduced the risk of new vertebral fractures compared to placebo. The incidence of new vertebral fractures was 2.3% for the 20 mg dose and 2.5% for the 40 mg dose, compared to 4.1% in the placebo group, indicating a relative risk reduction of approximately 42% .
Bone Mineral Density Improvement
This compound also enhances bone mineral density (BMD). In clinical trials, it was shown that patients treated with this compound experienced significant increases in lumbar BMD scores, with an average increase of 1.49% in those receiving the highest dosage compared to baseline measurements .
Study | Population | Dosage | Outcome |
---|---|---|---|
Phase III Trial | 6,847 postmenopausal women | 20 mg/40 mg this compound | Reduced new vertebral fractures (2.3% vs. 4.1% placebo) |
BMD Study | Healthy postmenopausal women | Up to 40 mg/day | Increased lumbar BMD by 1.49% |
Management of Menopausal Symptoms
This compound is effective in alleviating moderate to severe vasomotor symptoms associated with menopause when combined with conjugated estrogens. Clinical studies have shown that this combination therapy is beneficial for women who cannot tolerate traditional hormone replacement therapies .
Potential Use in Breast Cancer Treatment
Recent research has explored this compound's role as an anti-cancer agent, particularly in estrogen receptor-positive metastatic breast cancer (ER+ MBC). A phase Ib/II clinical trial assessed the efficacy of this compound combined with palbociclib, a CDK4/6 inhibitor, showing promising results. The combination was well tolerated with a clinical benefit rate of 36%, indicating potential as a therapeutic option for patients resistant to standard endocrine therapies .
Mechanism of Action
This compound exhibits unique properties as a selective estrogen receptor degrader (SERD), effectively antagonizing estrogen receptor-alpha activity and inducing proteasomal degradation in breast cancer cell models . This mechanism differentiates it from other SERMs like tamoxifen and raloxifene.
Off-Label Uses
Apart from its primary indications, this compound has shown promise in preventing glucocorticoid-induced osteoporosis and may have antiproliferative effects against breast cancer cells . Studies indicate that it could be beneficial for patients at increased risk of fractures or those who exhibit resistance to conventional therapies.
Case Study 1: Osteoporosis Management
A randomized clinical trial involving postmenopausal women using low-dose corticosteroids for rheumatoid arthritis demonstrated that those treated with this compound showed significantly improved BMD outcomes compared to controls, highlighting its efficacy beyond standard osteoporosis treatments .
Case Study 2: Breast Cancer
In a cohort of heavily pre-treated ER+ MBC patients, the combination therapy of this compound and palbociclib resulted in a median progression-free survival of 3.6 months, suggesting its potential role in managing advanced breast cancer cases where traditional therapies have failed .
Vergleich Mit ähnlichen Verbindungen
Bazedoxifen wird mit anderen selektiven Östrogenrezeptormodulatoren verglichen, wie:
Raloxifen: Ähnliche Wirkung auf das Knochengewebe, jedoch unterschiedliche pharmakokinetische Eigenschaften.
Ospemifen: Wird zur Behandlung von Dyspareunie eingesetzt, während Bazedoxifen auf Osteoporose fokussiert ist.
Bazedoxifen ist einzigartig in seiner Doppelfunktion als Agonist und Antagonist, wodurch es Vorteile bei der Knochendichte bietet, ohne die damit verbundenen Risiken von östrogenbedingten Krebserkrankungen .
Biologische Aktivität
Bazedoxifene, a selective estrogen receptor modulator (SERM), has garnered significant attention for its biological activity, particularly in the context of osteoporosis treatment and potential applications in breast cancer therapy. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and clinical implications.
This compound exhibits a unique mechanism as a SERM, primarily functioning as an antagonist of estrogen receptor alpha (ER-α). It binds with high affinity to ER-α, exhibiting an IC50 value of 26 nM, comparable to that of other SERMs like raloxifene . Unlike tamoxifen, which can act as both an agonist and antagonist depending on the tissue context, this compound consistently inhibits estrogen-dependent growth in breast cancer cells. It has been shown to induce a conformational change in ER-α that leads to its proteasomal degradation, although this effect is not essential for its antagonist efficacy .
Efficacy in Osteoporosis
This compound has been extensively studied for its efficacy in treating postmenopausal osteoporosis. Clinical trials have demonstrated that it significantly increases bone mineral density (BMD) and decreases markers of bone turnover. In a randomized controlled trial involving 494 menopausal women, this compound reduced bone turnover markers in a dose-dependent manner .
Key Findings from Clinical Trials:
Safety Profile
This compound's safety profile is notable for its minimal stimulation of uterine and breast tissues compared to other SERMs. In clinical trials, the incidence of serious adverse events was comparable to placebo and other treatments like raloxifene. For instance, only 10.3% of patients on this compound experienced serious adverse events over two years .
Case Studies and Research Findings
- Breast Cancer : In animal models, this compound effectively inhibited the growth of tamoxifen-sensitive and -resistant breast tumors. This suggests potential use in advanced breast cancer treatment .
- Multiple Sclerosis : A recent study is investigating this compound as a remyelinating agent in patients with relapsing-remitting multiple sclerosis, showing promise based on preclinical data .
- Endometriosis : this compound has demonstrated significant efficacy in reducing endometriosis lesions in animal studies, indicating its potential as a treatment option for this condition .
Eigenschaften
IUPAC Name |
1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O3/c1-22-28-20-26(34)12-15-29(28)32(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)35-19-18-31-16-4-2-3-5-17-31/h6-15,20,33-34H,2-5,16-19,21H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJGJABZCDBEDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70173593 | |
Record name | Bazedoxifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70173593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Bazedoxifene belongs to a class of compounds known as selective estrogen receptor modulators (SERMs). Bazedoxifene acts as both an oestrogen-receptor agonist and/or antagonist, depending upon the cell and tissue type and target genes. Bazedoxifene decreases bone resorption and reduces biochemical markers of bone turnover to the premenopausal range. These effects on bone remodelling lead to an increase in bone mineral density (BMD), which in turn contributes to a reduction in the risk of fractures. Bazedoxifene functions primarily as an oestrogen-receptor antagonist in uterine and breast tissues. | |
Record name | Bazedoxifene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06401 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
198481-32-2 | |
Record name | Bazedoxifene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=198481-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bazedoxifene [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198481322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bazedoxifene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06401 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bazedoxifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70173593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-{4-[2-(1-Azepanyl)ethoxy]benzyl}-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BAZEDOXIFENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q16TT9C5BK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does bazedoxifene interact with its primary target and what are the downstream effects?
A1: this compound primarily acts as a selective estrogen receptor modulator (SERM). It binds to estrogen receptors (ERα and ERβ), exhibiting agonist activity in some tissues (e.g., bone) and antagonist activity in others (e.g., breast, uterus) [, , , , ]. This tissue-selective action stems from its ability to induce different conformational changes in the estrogen receptor, influencing the recruitment of coactivators or corepressors, ultimately affecting gene transcription [, ]. In bone, this compound's agonist activity leads to increased bone mineral density and reduced bone turnover, similar to the effects of estrogen [, , ]. This effect is attributed to its ability to suppress osteoclast activity and reduce bone resorption [, ].
Q2: Beyond its SERM activity, does this compound interact with other targets?
A2: Research indicates that this compound can also inhibit interleukin 6 (IL-6) signaling by binding to glycoprotein 130 (GP130), a key component of the IL-6 receptor complex [, , , , , ]. This interaction disrupts IL-6-mediated downstream signaling, including STAT3 activation, impacting cell survival, proliferation, and other cellular processes [, , , , , ].
Q3: What is the molecular formula and weight of this compound?
A3: this compound's molecular formula is C28H27NO3, and its molecular weight is 425.5 g/mol [, ].
Q4: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A4: this compound is rapidly absorbed after oral administration, reaching peak plasma concentrations within a few hours [, , ]. It undergoes extensive metabolism, primarily via glucuronidation by UDP-glucuronosyltransferases (UGTs), forming this compound-4′-glucuronide and this compound-5-glucuronide as major metabolites [, ]. These metabolites, along with a small fraction of unchanged this compound, are primarily excreted in feces, with minimal urinary excretion [].
Q5: Does the UGT1A1*28 polymorphism affect this compound metabolism?
A5: In vitro studies using genotyped microsomes suggest that the UGT1A128 polymorphism influences the glucuronidation of this compound []. Individuals homozygous for the UGT1A128 allele exhibited significantly lower metabolic clearance of this compound metabolites compared to other genotypes, indicating potential implications for in vivo drug exposure and response [].
Q6: What is the primary clinical indication for this compound?
A6: this compound is primarily indicated for the prevention and treatment of postmenopausal osteoporosis [, , , , ].
Q7: What is the evidence supporting the efficacy of this compound in treating osteoporosis?
A7: Several Phase III clinical trials have demonstrated the efficacy of this compound in postmenopausal women [, , , , ]. This compound significantly reduced the incidence of new vertebral fractures compared to placebo in women with osteoporosis [, , , ]. In a post-hoc analysis of a subgroup of women at higher fracture risk, this compound also showed a significant reduction in nonvertebral fractures compared to placebo and raloxifene [, , ]. Additionally, this compound effectively increased bone mineral density and reduced bone turnover markers compared to placebo [, , , , ].
Q8: Has the efficacy of this compound been compared to other osteoporosis treatments?
A8: Clinical trials have directly compared this compound to raloxifene, another SERM used for osteoporosis treatment [, , ]. While both drugs showed similar efficacy in reducing vertebral fractures, this compound demonstrated a greater reduction in nonvertebral fractures in the high-risk subgroup [, , ]. Additionally, indirect comparisons suggest that this compound may be comparable to oral bisphosphonates in preventing vertebral fractures, particularly in high-risk patients [].
Q9: What are the potential benefits of using this compound in combination with conjugated estrogens?
A9: Combining this compound with conjugated estrogens is being explored as a menopausal hormone therapy to address both menopausal symptoms and osteoporosis prevention [, , , ]. This combination aims to provide the benefits of estrogen (e.g., relief from vasomotor symptoms) while mitigating its potential risks on the endometrium and breast by leveraging the antagonistic effects of this compound in these tissues [, , , ].
Q10: Does this compound impact lipid profiles?
A10: Clinical studies have shown that this compound can improve lipid profiles by reducing serum concentrations of total cholesterol and low-density lipoprotein cholesterol, while increasing high-density lipoprotein cholesterol levels [, ]. This positive effect on lipid parameters might provide additional cardiovascular benefits in postmenopausal women.
Q11: Is there evidence for this compound's potential in other therapeutic areas?
A11: Research suggests that this compound's ability to inhibit IL-6/GP130 signaling might hold promise for treating various cancers, including osteosarcoma, triple-negative breast cancer, rhabdomyosarcoma, and pancreatic cancer [, , , , ]. Preclinical studies have shown that this compound inhibits tumor cell proliferation, induces apoptosis, and suppresses tumor growth in these cancer models [, , , , ].
Q12: Are there any ongoing investigations into this compound's mechanism of action or potential applications?
A12: Research continues to explore the full therapeutic potential of this compound. This includes investigating the detailed molecular mechanisms underlying its SERM and GP130 inhibitory activities, identifying biomarkers to predict treatment response and potential adverse effects, and evaluating its efficacy in other disease models beyond osteoporosis and cancer [, , , , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.